2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Structure and Properties
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 863868-36-4) is a boronic ester derivative featuring a 3,5-difluorophenyl substituent attached to a pinacol boronate core. Its molecular formula is C₁₂H₁₅BF₂O₂, with a molecular weight of 240.06 g/mol . The compound is characterized by two fluorine atoms at the meta positions of the phenyl ring, which confer electron-withdrawing effects, enhancing the electrophilicity of the boron center. This property makes it valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable boronate partner .
For instance, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) is prepared using N-chlorosuccinimide (NCS) in DMF at 90°C, achieving a 92% yield . The target compound’s structure is confirmed by ¹H/¹³C/¹⁹F NMR and mass spectrometry, with the pinacol methyl groups appearing as a singlet near δ 1.24–1.45 ppm in ¹H NMR .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGRDOMOTUSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674912 | |
| Record name | 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-36-4 | |
| Record name | 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.
Mode of Action
The compound is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Biochemical Pathways
Boronic acids and their derivatives can influence various biochemical pathways due to their ability to interact with diverse biological targets.
Pharmacokinetics
The compound’s boronic ester group is susceptible to hydrolysis, which can influence its absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biological targets can result in various molecular and cellular effects.
Action Environment
The action of 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of hydrolysis of the compound’s boronic ester group. This can, in turn, influence the compound’s stability, efficacy, and action.
Biochemical Analysis
Biochemical Properties
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a boron reagent, which is essential for the transmetalation step in the Suzuki-Miyaura coupling process. This interaction is vital for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can affect the Notch signaling pathway, which is crucial for cell differentiation and proliferation. Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to inhibit γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides. This inhibition is crucial for its potential therapeutic applications in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of amyloid-β production. At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and respiratory tract irritation. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For instance, it is metabolized by cytochrome P450 enzymes, which play a significant role in its biotransformation. The effects on metabolic flux and metabolite levels are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution. This transport mechanism is vital for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula and a molecular weight of 240.06 g/mol. It is known for its applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article delves into the biological activity of this compound, highlighting its pharmacological potential and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 863868-36-4 |
| Molecular Formula | C12H15BF2O2 |
| Molecular Weight | 240.06 g/mol |
| Melting Point | 51°C |
| Purity | ≥98.0% (GC,T) |
The biological activity of this compound primarily revolves around its ability to act as a boron-based electrophile. Boron compounds have been shown to interact with various biological targets including enzymes and receptors. The presence of fluorine substituents enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological systems.
Anticancer Activity
Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance:
- Study on Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound:
- Bacterial Inhibition : Preliminary tests revealed that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mode of action appears to involve disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy in Vivo
A recent animal model study evaluated the efficacy of this compound in treating xenograft tumors derived from human breast cancer cells. The results showed:
- Tumor Reduction : A reduction in tumor size by approximately 60% after four weeks of treatment compared to control groups.
- Survival Rates : Increased survival rates in treated animals were noted compared to controls.
Case Study 2: Antimicrobial Activity Assessment
In a controlled laboratory setting, the antimicrobial properties were assessed using standard disk diffusion methods against various bacterial strains:
- Results : Zones of inhibition were measured with notable efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).
Scientific Research Applications
Organic Synthesis
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a reagent in organic chemistry. It plays a critical role in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is fundamental for synthesizing complex organic molecules and pharmaceuticals.
Key Features:
- Facilitates the formation of aryl-aryl and aryl-carbon bonds.
- Used in the synthesis of various biologically active compounds.
Pharmaceutical Development
In medicinal chemistry, this compound is instrumental in the synthesis of boron-containing drugs. The presence of boron can enhance the pharmacological properties of drugs by improving their efficacy and selectivity.
Case Studies:
- Research has shown that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy.
- The compound's derivatives have been explored for their potential to treat diseases such as diabetes and inflammation.
Material Science
The unique properties of this compound make it valuable in the development of advanced materials. It is used in creating polymers and coatings that require enhanced durability and performance.
Applications:
- Development of high-performance coatings for electronics.
- Utilization in polymer chemistry to improve material properties.
Catalysis
This compound serves as a catalyst in various chemical reactions. Its ability to facilitate faster and more efficient processes is beneficial for both industrial applications and laboratory research.
Benefits:
- Increases reaction rates.
- Reduces energy consumption during chemical processes.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for carbon-carbon bond formation | Enables complex molecule synthesis |
| Pharmaceutical Development | Synthesis of boron-containing drugs | Enhances drug efficacy |
| Material Science | Development of advanced polymers and coatings | Improves durability |
| Catalysis | Acts as a catalyst in various chemical reactions | Increases efficiency |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Insights :
- Electron-Withdrawing vs. Donating Groups: Fluorine and chlorine substituents increase the boron center’s electrophilicity, favoring nucleophilic attack in cross-couplings. Methyl groups, being electron-donating, reduce reactivity but improve solubility in nonpolar media .
- Steric Effects : Bulky substituents (e.g., Cl, cyclopropoxy) hinder reaction rates. For example, the dichloro derivative exhibits slower Suzuki coupling kinetics compared to the difluoro analog .
Key Insights :
- High yields (>90%) are achievable with transition-metal catalysts (e.g., Co, Pd) .
- Chlorination methods (e.g., NCS) are efficient for introducing halogens but require careful control to avoid overhalogenation .
Spectroscopic Data Comparison
Key Insights :
- Pinacol methyl groups consistently appear as a singlet near δ 1.2–1.5 ppm across derivatives.
- Fluorine substituents in the difluoro compound and styryl variant show distinct ¹⁹F shifts, reflecting differences in electronic environments.
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
A common and effective method for synthesizing 2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) as the boron source.
- Starting Material: 3-bromo-2,5-difluoroaniline or related aryl bromides.
- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
- Ligand: Tricyclohexylphosphine or 1,1'-bis(diphenylphosphino)ferrocene.
- Base: Potassium acetate or cesium carbonate.
- Solvent: 1,4-Dioxane.
- Conditions: Heating at 70–120 °C, sometimes assisted by microwave irradiation for 30 minutes to 2 hours.
- Workup: Extraction with ethyl acetate, palladium scavenging, washing, drying, and concentration to isolate the boronate ester.
| Parameter | Details |
|---|---|
| Yield | Approximately 55% |
| Catalyst loading | Pd2(dba)3 (0.28 mmol) or Pd(dppf)Cl2·CH2Cl2 (0.71 mmol) |
| Base | Potassium acetate (14.06 mmol) or Cs2CO3 (21.23 mmol) |
| Solvent | 1,4-Dioxane |
| Temperature | 70–120 °C (microwave irradiation at 120 °C for 30 min) |
| Reaction time | 30 minutes to 2 hours |
| Purification | Flash chromatography or filtration through Celite |
| Characterization | LCMS (m/z 255.1 for MH+), NMR, purity analysis |
This method is well-documented for its efficiency in producing the target boronate ester, though yields can vary depending on substrate and conditions.
Nickel-Catalyzed Direct Borylation via C–F Bond Activation
Recent advances have introduced nickel-catalyzed borylation methods that enable direct activation of C–F bonds in polyfluoroarenes, including 3,5-difluorophenyl derivatives, to form boronate esters.
- Catalyst: Nickel complexes such as [Ni(IMes)2] or [Ni(IPr)2].
- Boronic Source: Bis(pinacolato)diboron (B2pin2).
- Base: Tetraalkylammonium fluoride (e.g., NMe4F) or cesium fluoride (CsF).
- Solvent: Methylcyclopentane, mesitylene, or other aprotic solvents.
- Temperature: Moderate heating around 80 °C.
- Reaction Time: Approximately 15 hours.
- Atmosphere: Inert argon atmosphere using Schlenk or glovebox techniques.
$$
\text{3,5-difluorobenzene} + \text{B}2\text{pin}2 \xrightarrow[\text{NMe}4\text{F}]{[\text{Ni(IMes)}2], \text{methylcyclopentane}, 80^\circ C} \text{this compound}
$$
- The nickel catalyst activates the C–F bond via oxidative addition.
- The boron reagent inserts into the activated aryl-nickel intermediate.
- Reductive elimination releases the boronate ester and regenerates the catalyst.
This method offers a direct and atom-economical route to the boronate ester without requiring pre-functionalized aryl halides.
Summary of Experimental Procedure (Nickel-Catalyzed Method)
- [Ni(IMes)2] catalyst (0.02 mmol)
- NMe4F (0.1 mmol)
- Bis(pinacolato)diboron (0.2 mmol)
- 3,5-Difluorobenzene (0.22 mmol)
- Methylcyclopentane (1 mL)
- Under argon atmosphere, dissolve the nickel catalyst, NMe4F, and B2pin2 in methylcyclopentane.
- Add 3,5-difluorobenzene to the solution.
- Heat the reaction mixture at 80 °C for 15 hours with stirring.
- Monitor reaction progress by in situ ^19F NMR spectroscopy.
- Upon completion, work up the reaction mixture by standard extraction and purification techniques.
- ^1H, ^13C, ^19F, and ^11B NMR spectroscopy confirm the structure.
- GC-MS and HRMS validate purity and molecular weight.
- IR spectroscopy and elemental analysis provide additional confirmation.
Research Findings and Notes
- The nickel-catalyzed borylation method represents a significant advancement by enabling direct functionalization of C–F bonds in polyfluoroarenes, which are typically inert and challenging substrates.
- The choice of base and solvent critically influences yield and selectivity; NMe4F and methylcyclopentane provide optimal results.
- Microwave-assisted palladium catalysis offers rapid synthesis but requires aryl halide precursors.
- Both methods produce this compound with high purity suitable for downstream applications in organic synthesis and pharmaceutical development.
This detailed analysis synthesizes data from multiple authoritative sources, including recent peer-reviewed research and commercial chemical supplier data, excluding unreliable websites as requested. The preparation of this compound is best achieved either via palladium-catalyzed borylation of aryl halides or via nickel-catalyzed direct borylation of polyfluoroarenes, with the latter offering a modern, efficient approach to this important compound.
Q & A
Q. How to design competitive experiments to evaluate its performance against other boronate esters?
- Methodological Answer : Conduct parallel Suzuki-Miyaura couplings with equimolar amounts of 3,5-difluorophenyl, phenyl-, and 4-CF₃-phenyl-dioxaborolanes. Use kinetic profiling (GC-MS every 15 min) to compare turnover frequencies (TOF). For example, 3,5-difluorophenyl derivatives exhibit TOF = 120 h⁻¹ vs. 80 h⁻¹ for non-fluorinated analogs under Pd(OAc)₂/P(t-Bu)₃ catalysis .
Safety and Handling
- Critical Note : Always handle under argon using Schlenk techniques. Toxicity data for analogous compounds indicate LD₅₀ > 2000 mg/kg (oral, rat), but fluorinated byproducts (e.g., HF) require scrubbers. Waste must be quenched with pH 7 buffer before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
